N-(2-Aminoethyl)-2-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide involves the reaction of an appropriate amine (such as ethylenediamine) with 2-nitrobenzenesulfonyl chloride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic procedures and optimization conditions can be found in relevant literature .
Scientific Research Applications
Versatile Means for Preparation of Secondary Amines
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, as part of the wider family of nitrobenzenesulfonamides, is known for its versatility in synthesizing secondary amines. Fukuyama et al. (1995) demonstrated that nitrobenzenesulfonamides undergo smooth alkylation to yield N-alkylated sulfonamides, which can be converted to secondary amines via deprotection. This process is efficient and yields high-quality secondary amines (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).
Novel Hypoxic Cell Selective Cytotoxic Agents
A study by Saari et al. (1991) explored the potential of nitrobenzenesulfonamides, including N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide, as hypoxic cell selective cytotoxic agents. Although effective in vitro against hypoxic EMT6 mammary carcinoma cells, in vivo applications did not show significant cytotoxic or radiosensitizing activity (Saari et al., 1991).
Amino Acid Carbohydrate Hybrids Synthesis
Turner et al. (2001) demonstrated the synthesis of amino acid-derived 2-nitrobenzenesulfonamides, including hybrids with saccharide and nucleoside derivatives. This highlights its role in developing complex organic molecules, potentially useful in pharmaceutical and biochemical research (Turner, Filippov, Overhand, Marel, & Boom, 2001).
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, including nitrobenzenesulfonamides, in solid-phase synthesis. These compounds serve as key intermediates for various chemical transformations and the synthesis of privileged scaffolds, underlining their importance in medicinal chemistry (Fülöpová & Soural, 2015).
Synthesis of 1-Alkoxy-2-Arylaminoimidazolines
Mascaraque, Nieto, and Dardonville (2008) reported an efficient one-pot synthesis method for 1-alkoxy-2-aminoimidazolines using N-(2-aminoethyl)-2-nitrobenzenesulfonamides. This process demonstrates its role in facilitating the production of imidazoline derivatives, which are significant in medicinal chemistry (Mascaraque, Nieto, & Dardonville, 2008).
Properties
IUPAC Name |
N-(2-aminoethyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQAHCRZFJEDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467008 | |
Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83019-91-4 | |
Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83019-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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